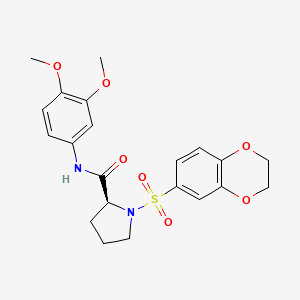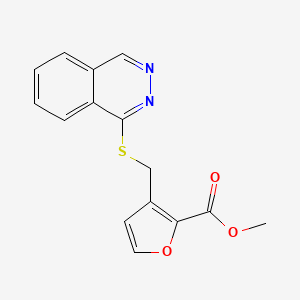
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as BM212, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazole-containing compounds that have shown promising results in various scientific studies. In
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been investigated for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been found to inhibit the activity of various enzymes, such as COX-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In neurodegenerative diseases, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to protect against oxidative stress and reduce inflammation. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has also been found to exhibit analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its broad range of potential applications. It has been shown to exhibit anti-tumor, neuroprotective, anti-inflammatory, and analgesic properties, making it a versatile compound for various studies. However, one of the limitations of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide's potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 5-tert-butyl-2-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)11-9-12(18(4)17-11)16-13(19)10-7-5-6-8-15-10/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKABNNYGGPTPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)
![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
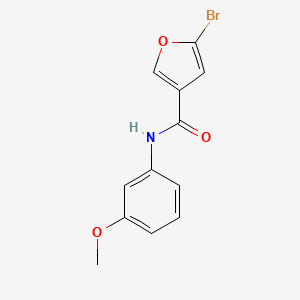

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
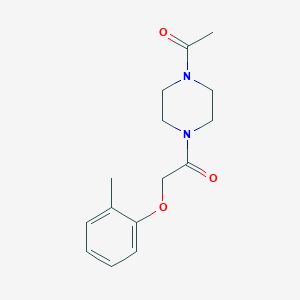
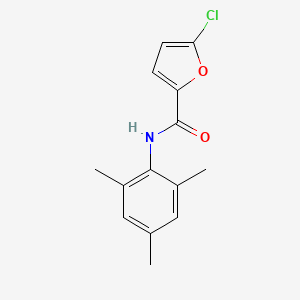
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
